![molecular formula C11H13N3O2 B1316649 Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-55-0](/img/structure/B1316649.png)
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .
Synthesis Analysis
Imidazopyridine can be synthesized from easily available chemicals. The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Scientific Research Applications
Tuberculosis Treatment
This compound has shown promise in the treatment of tuberculosis (TB). In an acute TB mouse model, significant reductions in bacterial load were observed when treated with varying doses of a related imidazo[1,2-a]pyridine analogue .
Cancer Research
Imidazo[1,2-a]pyridine derivatives, including Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate, have been studied for their anticancer properties. Specifically, they have been evaluated for their interaction with enzymes like PI3Kα, which are crucial in cancer cell signaling pathways .
Medicinal Chemistry
The imidazopyridine scaffold is recognized for its wide range of applications in medicinal chemistry. It’s considered a “drug prejudice” scaffold, indicating its potential as a basis for developing new therapeutic agents .
Material Science
Due to its structural characteristics, Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate is also useful in material science. Its properties can be leveraged in creating materials with specific electronic or photonic characteristics .
Synthetic Chemistry
This compound is used in synthetic chemistry as a building block for creating various chemical entities. Its reactive sites allow for modifications that can lead to the synthesis of a wide array of substances .
Biological Studies
In biological research, Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be used to study cell signaling and communication due to its ability to interact with different biological pathways .
Chemical Research
Researchers utilize this compound in chemical studies to understand the behavior of imidazo[1,2-a]pyridine derivatives under different conditions, which can lead to the discovery of new reactions and mechanisms .
Pharmaceutical Development
The compound’s role in pharmaceutical development is significant. It serves as a precursor or an intermediate in the synthesis of drugs that target various diseases, showcasing its versatility in drug design and development .
Future Directions
Mechanism of Action
Target of Action
Imidazopyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
Generally, imidazopyridine derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule
Biochemical Pathways
Imidazopyridine derivatives are known to influence a variety of biochemical pathways due to their diverse bioactivity . The specific pathways influenced by this compound would depend on its target interactions, which are currently unknown.
Result of Action
As a derivative of imidazopyridine, it may exhibit a wide range of bioactivities . .
properties
IUPAC Name |
ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)8-6-14-5-4-7(2)9(12)10(14)13-8/h4-6H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFZFPACGZLWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=C(C2=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563688 | |
Record name | Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
132272-55-0 | |
Record name | Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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